molecular formula C9H16N2O B1324974 1,4-Diazaspiro[5.5]undecan-5-one CAS No. 86047-86-1

1,4-Diazaspiro[5.5]undecan-5-one

Cat. No. B1324974
CAS RN: 86047-86-1
M. Wt: 168.24 g/mol
InChI Key: NPGCDXDRKGAHMU-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecan-5-one is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 . The IUPAC name for this compound is 1,4-diazaspiro[5.5]undecan-5-one . The InChI code for this compound is 1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) .


Synthesis Analysis

The synthesis of 1,4-Diazaspiro[5.5]undecan-5-one and its analogues are useful in the preparation of pharmaceutical compounds, including for the treatment of disorders involving abnormal cellular proliferation . A new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and reported as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .


Molecular Structure Analysis

The molecular structure of 1,4-Diazaspiro[5.5]undecan-5-one can be represented by the InChI code 1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) . The compound has a molecular weight of 168.24 g/mol .


Chemical Reactions Analysis

1,4-Diazaspiro[5.5]undecan-5-one has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which is a key enzyme involved in the metabolism of fatty acids .


Physical And Chemical Properties Analysis

1,4-Diazaspiro[5.5]undecan-5-one is a solid compound . It has a molecular weight of 168.24 g/mol .

Future Directions

The future directions for the research and development of 1,4-Diazaspiro[5.5]undecan-5-one are promising. The compound and its derivatives have shown potential in the treatment of chronic kidney diseases . Furthermore, the compound’s ability to act as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) suggests potential applications in the treatment of pain and mood disorders .

Mechanism of Action

Target of Action

The primary target of 1,4-Diazaspiro[5.5]undecan-5-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A writer system . METTL3 is the catalytic unit, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex .

Biochemical Pathways

The compound affects the m6A regulation machinery, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The compound has favorable ADME properties as physicochemical characteristics were taken into account during hit optimization

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the METTL3/METTL14 protein complex, thereby reducing the level of m6A modification in RNA.

Action Environment

The action of 1,4-Diazaspiro[5.5]undecan-5-one is influenced by the cellular environment, particularly the presence of the METTL3/METTL14 protein complex . .

properties

IUPAC Name

1,4-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGCDXDRKGAHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazaspiro[5.5]undecan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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